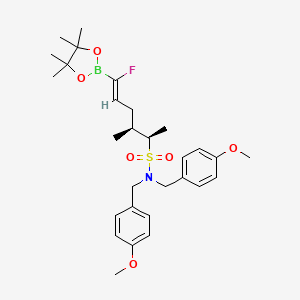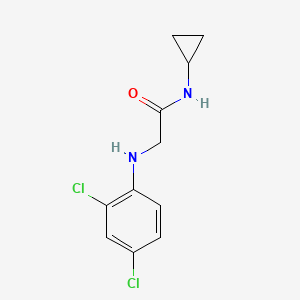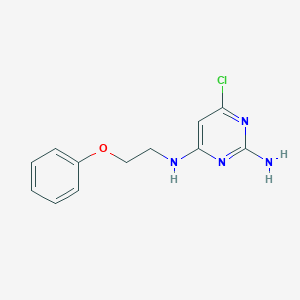
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C12H13ClN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and dispersed using an organic solvent to obtain the desired product . The process involves several steps, including chlorination, quenching, and neutralization, to achieve a high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. The process involves the use of advanced techniques to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various functionalized pyrimidine derivatives .
科学研究应用
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
相似化合物的比较
Similar Compounds
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine: Similar structure but with a different phenoxy group.
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Known for its dual CDK6 and CDK9 inhibitory activity.
6-chloro-N4,N4-diethylpyrimidine-2,4-diamine: Another derivative with different alkyl groups.
Uniqueness
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine is unique due to its specific phenoxyethyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C12H13ClN4O |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
6-chloro-4-N-(2-phenoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-8-11(17-12(14)16-10)15-6-7-18-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17) |
InChI 键 |
DIGBBIXGCPTEGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCNC2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



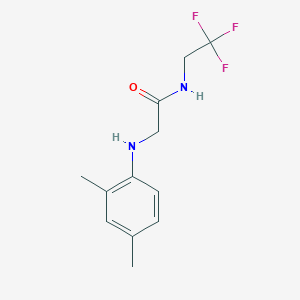
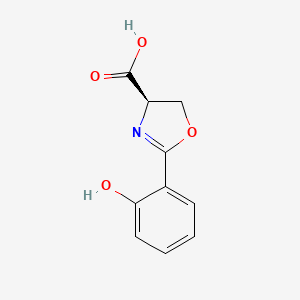
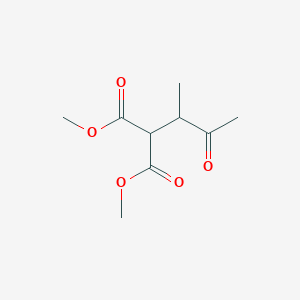
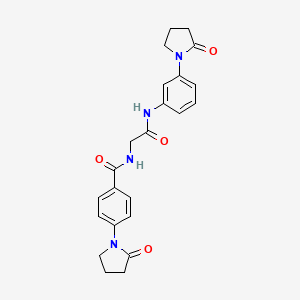

![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
